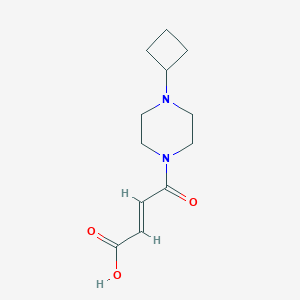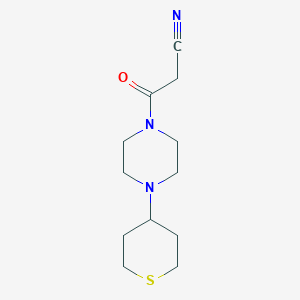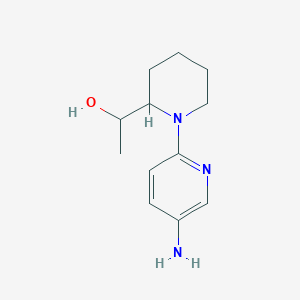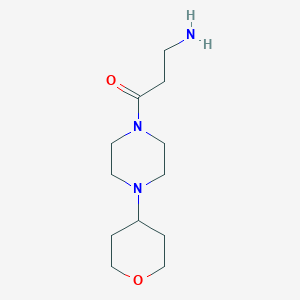
6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine-2,4(1H,3H)-dione
Übersicht
Beschreibung
6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine-2,4(1H,3H)-dione, also known as 6-DMAPP, is a pyrazolopyrimidine derivative that has been used as a research tool in the scientific community for a variety of applications. 6-DMAPP is a white crystalline solid with a melting point of 135-136°C and a boiling point of 447°C. It is soluble in water, ethanol, and dimethyl sulfoxide, and is insoluble in ether. 6-DMAPP has been used in a variety of laboratory experiments, ranging from biochemical studies to organic synthesis.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Regioselective Synthesis and Derivatives : The compound has been utilized in the regioselective synthesis of pyrano[3,2-d]pyrimidine-2,4(1H)-diones and furo[3,2-d]pyrimidine-2,4(1H)-diones, showcasing significant yields and highlighting the compound's potential in organic synthesis (Majumdar & Das, 1997). Similarly, a study demonstrated the efficient synthesis of 1,3-dimethyl-5-aryl-7-(pyridine-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones, revealing the compound's versatility in synthesizing complex chemical structures (Rahmani et al., 2018).
Photophysical Properties and Sensing Applications : The compound's derivatives have been synthesized to create donor–π–acceptor (D–π–A) chromophores. These derivatives demonstrated unique properties like solid-state fluorescence emission and positive solvatochromism, making them potential candidates for applications like colorimetric pH sensors and logic gates (Yan et al., 2017).
Molecular Structure and Interactions
Molecular Interactions and Crystallography : Studies have investigated the molecular interactions and crystal structures of isomeric pyrazolo[3,4-d]pyrimidine-based molecules, shedding light on their molecular behavior and potential applications in material sciences and molecular engineering (Avasthi et al., 2002).
Medicinal Chemistry and Drug Design
Synthesis of Antimicrobial and Anticancer Agents : The compound has been used to synthesize various derivatives with potential antibacterial, anticancer, and antiviral activities. For example, the synthesis of pyrimido[4,5-d]pyrimidinones and their evaluation as antimicrobial agents (Hamama et al., 2012), and the synthesis of N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine derivatives showing anti-Hepatitis B Virus activity (El‐Sayed et al., 2009).
Eigenschaften
IUPAC Name |
6-(1,5-dimethylpyrazol-3-yl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-5-3-7(12-13(5)2)6-4-8(14)11-9(15)10-6/h3-4H,1-2H3,(H2,10,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVKZNIOZNRHQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-4-oxobutanoic acid](/img/structure/B1492010.png)
![4-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)aniline](/img/structure/B1492012.png)
![2-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)benzoic acid](/img/structure/B1492013.png)
![4-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline](/img/structure/B1492014.png)
![6-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine](/img/structure/B1492015.png)


